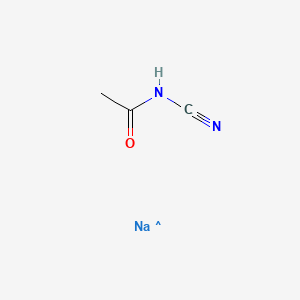![molecular formula C11H5NO2 B8365138 5-Cyano-[1,2]naphthoquinone](/img/structure/B8365138.png)
5-Cyano-[1,2]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-[1,2]naphthoquinone is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two oxo groups at the 1 and 2 positions of the naphthalene ring and a carbonitrile group at the 5 position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-[1,2]naphthoquinone typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,2-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to facilitate the formation of the oxo groups. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in dihydroxynaphthalene derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
Oxidation Products: Higher oxidation state naphthalene derivatives.
Reduction Products: Dihydroxynaphthalene derivatives.
Substitution Products: Amides, substituted naphthalenes.
Aplicaciones Científicas De Investigación
5-Cyano-[1,2]naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyano-[1,2]naphthoquinone involves its interaction with various molecular targets. The oxo groups can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxynaphthalene: Lacks the nitrile group but has similar oxidation potential.
1,2-Naphthoquinone: Similar structure but without the nitrile group.
5-Cyanonaphthalene: Contains the nitrile group but lacks the oxo groups.
Uniqueness
5-Cyano-[1,2]naphthoquinone is unique due to the combination of oxo and nitrile groups on the naphthalene ring
Propiedades
Fórmula molecular |
C11H5NO2 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
5,6-dioxonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)14/h1-5H |
Clave InChI |
MJVRWGBVWDEJLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC(=O)C(=O)C2=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Propynoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8365061.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8365068.png)
![1-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B8365086.png)





![1-(4-chlorophenyl)-N-[2-(3-fluorophenyl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B8365152.png)


![N-(1-hydroxy-4-methylpentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8365185.png)


